3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one
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Overview
Description
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is notable for its complex structure, which includes a chromenone core, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxyphenyl group or the oxadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a fluorescent probe due to its chromenone core, which can exhibit strong fluorescence. This property makes it useful for imaging and diagnostic applications.
Medicine
Medically, derivatives of this compound are being investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the oxadiazole ring is particularly significant, as it is known to enhance the biological activity of many compounds.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole
- 6-Methyl-2H-chromen-2-one
- 4-Methoxyphenyl derivatives
Uniqueness
What sets 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one apart from similar compounds is its combined structural features. The presence of both the oxadiazole ring and the chromenone core in a single molecule provides a unique platform for diverse chemical reactivity and potential biological activity. This dual functionality is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c1-11-3-8-16-13(9-11)10-15(19(22)24-16)18-20-17(21-25-18)12-4-6-14(23-2)7-5-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGSXVJVHMQIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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